molecular formula C13H12ClIN4OS B5696791 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(4-iodophenyl)thiourea

Cat. No.: B5696791
M. Wt: 434.68 g/mol
InChI Key: LQWNSNIVLIDGQW-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and ethyl group, a carbonyl group, and a thiourea moiety attached to an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The chloro and ethyl groups are introduced onto the pyrazole ring through electrophilic substitution reactions.

    Carbonylation: The carbonyl group is introduced via a reaction with phosgene or a similar carbonylating agent.

    Thiourea Formation: The final step involves the reaction of the carbonylated pyrazole derivative with 4-iodoaniline and thiophosgene to form the thiourea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiourea moiety to a thiol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to viral proteins, inhibiting their function and preventing viral replication. In the case of its anticancer activity, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl-N’-(4-chlorophenyl)thiourea
  • N-(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl-N’-(4-nitrophenyl)thiourea

Uniqueness

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N’-(4-iodophenyl)thiourea is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, potentially increasing its efficacy as an antiviral or anticancer agent.

Properties

IUPAC Name

4-chloro-2-ethyl-N-[(4-iodophenyl)carbamothioyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClIN4OS/c1-2-19-11(10(14)7-16-19)12(20)18-13(21)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWNSNIVLIDGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClIN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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